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Compound of Interest

Compound Name: 2-(Trifluoromethyl)-1H-imidazole

Cat. No.: B105907

An In-depth Technical Guide to the Boiling and Melting Points of 2-(Trifluoromethyl)-1H-
imidazole

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of 2-
(Trifluoromethyl)-1H-imidazole, a key heterocyclic building block in medicinal chemistry and
materials science. We delve into the molecular factors governing these fundamental physical
properties, including the profound influence of the trifluoromethyl group and the imidazole
core's capacity for hydrogen bonding. This document synthesizes data from various
commercial and database sources, addresses observed discrepancies in reported values, and
presents standardized protocols for experimental verification. The intended audience includes
researchers, scientists, and drug development professionals who require a deep,
mechanistically-grounded understanding of this compound's physicochemical behavior.

Introduction to 2-(Trifluoromethyl)-1H-imidazole

2-(Trifluoromethyl)-1H-imidazole (CAS No. 66675-22-7) is a five-membered heterocyclic
aromatic compound that has garnered significant interest in pharmaceutical and materials
science research. The imidazole ring is a privileged structure, appearing in numerous
biologically active molecules, including the essential amino acid histidine.[1][2] Its unique
electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold.
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The introduction of a trifluoromethyl (-CF3) group at the 2-position dramatically alters the
molecule's physicochemical properties. The -CFs group is a potent electron-withdrawing group
and a bioisostere for other functionalities, often introduced to enhance metabolic stability,
lipophilicity, and binding affinity of drug candidates.[1] Understanding the fundamental thermal
properties of this building block, such as its melting and boiling points, is critical for its
application in synthesis, purification, formulation, and materials design.

Physicochemical Properties: A Comparative
Analysis

The melting and boiling points are critical indicators of the strength of intermolecular forces
within a substance. For 2-(Trifluoromethyl)-1H-imidazole, there is a notable variation in the
values reported across different suppliers and databases. This highlights the importance of
empirical verification and understanding the potential sources of such discrepancies, which
may include purity levels, experimental methodology, or whether the data is predicted versus
experimentally determined.

Table of Reported Physical Properties
2-

Property (Trifluoromethyl)-1 Parent Imidazole Source
H-imidazole
Melting Point 145-147 °C 90.5°C [3][4][5]
84 -86 °C [6]
N _ 186.1 £ 40.0 °C
Boiling Point _ 257 °C [31141(5]
(Predicted)

226.7 °C @ 760

6
mmHg o)
Molecular Weight 136.08 g/mol 68.08 g/mol 41071
Physical Form Solid Solid [3114]

Discussion of Data Discrepancies
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The most significant discrepancy lies in the melting point, with a high range of 145-147 °C
reported by major suppliers like Sigma-Aldrich and a lower range of 84-86 °C from another
source.[3][5][6] The higher value is more consistent with the melting point of the isomeric 4-
(Trifluoromethyl)-1H-imidazole (148-150 °C), suggesting that the trifluoromethyl group
substantially increases the melting point compared to the parent imidazole (90.5 °C).[2][4] This
is likely due to a combination of increased molecular weight and altered crystal packing forces.

Conversely, the predicted boiling point (186.1 °C) is considerably lower than that of the parent
imidazole (257 °C).[3][4] This suggests that while the -CFs group increases molecular weight, it
may disrupt the extensive intermolecular hydrogen-bonding network that defines the high
boiling point of unsubstituted imidazole.[8]

Molecular Determinants of Thermal Properties

The melting and boiling points of 2-(Trifluoromethyl)-1H-imidazole are a direct consequence
of the interplay between several intermolecular forces, dictated by its unique molecular
structure.

The Role of the Imidazole Core: Hydrogen Bonding and
Aromaticity

The unsubstituted imidazole molecule exhibits a remarkably high boiling point (257 °C) for its
low molecular weight.[4] This is primarily due to the presence of an N-H proton donor and a
pyridinic nitrogen acceptor, which facilitates the formation of strong, extensive intermolecular
hydrogen-bond chains.[8] This strong association requires significant thermal energy to
overcome, leading to a high boiling point. In the solid state, these interactions contribute to an
ordered crystal lattice, defining its melting point.

Impact of the Trifluoromethyl Substituent

The -CFs group at the 2-position introduces several competing effects:

 Increased Molecular Weight and van der Waals Forces: The -CFs group more than doubles
the molecular weight of the imidazole core, leading to stronger van der Waals interactions.

e Strong Inductive Effect: As a powerful electron-withdrawing group, the -CFs group
significantly increases the acidity of the N-H proton. This could potentially strengthen the
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hydrogen bond donation.

» Steric Hindrance and Dipole Effects: The bulky nature of the -CFs group may sterically hinder
the ideal alignment for hydrogen bonding that exists in pure imidazole. Furthermore, the
strong C-F bonds introduce a significant local dipole, altering the overall molecular polarity
and influencing dipole-dipole interactions within the crystal lattice.

Synergistic Effects and Intermolecular Forces

The observed thermal properties result from the synergy of these forces. The higher melting
point (as per the 145-147 °C data) suggests that in the solid state, the combination of
increased molecular weight, altered dipole moments, and potentially strengthened (though
possibly less numerous) hydrogen bonds leads to a more stable crystal lattice than that of
parent imidazole. The lower boiling point indicates that in the liquid phase, the steric hindrance
of the -CFs group is the dominant factor, disrupting the hydrogen-bonding network and making
the molecules more volatile than imidazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Boiling and melting point of 2-(Trifluoromethyl)-1H-
imidazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105907#boiling-and-melting-point-of-2-
trifluoromethyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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